molecular formula C25H21N3O5S B11425339 N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11425339
M. Wt: 475.5 g/mol
InChI Key: HVPNOEGNZZQISZ-UHFFFAOYSA-N
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Description

This compound features a benzothieno[3,2-d]pyrimidin core, a bicyclic scaffold combining benzothiophene and pyrimidine moieties. Key substitutions include:

  • A 2-furylmethyl group at position 3, contributing electron-rich aromaticity.

Properties

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5S/c1-2-32-17-11-9-16(10-12-17)26-21(29)15-27-22-19-7-3-4-8-20(19)34-23(22)24(30)28(25(27)31)14-18-6-5-13-33-18/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

HVPNOEGNZZQISZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Furylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzothieno[3,2-d]pyrimidine core is reacted with a furylmethyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the ethoxyphenyl group is introduced via a suitable electrophile, such as an ethoxyphenyl halide, under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzothieno[3,2-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The ethoxyphenyl and furylmethyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific reaction, but typical reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylmethyl ketones, while reduction of the carbonyl groups could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it serves as a valuable intermediate in the synthesis of other compounds and can be used to study reaction mechanisms and pathways.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The benzothieno[3,2-d]pyrimidin core distinguishes the target compound from analogs with alternative fused-ring systems:

Core Structure Key Features Example Compounds References
Benzothieno[3,2-d]pyrimidin Combines benzothiophene and pyrimidine; dihydro state at positions 3,4. Target compound
Benzothieno[2,3-d]pyrimidin Hexahydro saturation; sulfur at position 2. 2-[[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Thieno[3,2-d]pyrimidin Simpler thienopyrimidine core; lacks benzannulation. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Benzofuro[3,2-d]pyrimidin Oxygen replaces sulfur in the fused ring; alters electronic properties. 2-[2,4-Dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Key Differences :

  • Heteroatom Substitution: Benzofuro derivatives (oxygen) exhibit lower electron density compared to benzothieno (sulfur) analogs.
Substituent Effects

Substituents influence electronic, steric, and pharmacokinetic properties:

Substituent Position Target Compound Analog Examples Impact
Position 3 2-Furylmethyl 4-Ethoxyphenyl (), 2-Phenylethyl () Furylmethyl provides electron-rich π-system; phenylethyl adds bulk.
Position 1 Acetamide-4-ethoxyphenyl Thio-linked acetamide (), Fluorophenyl () Ethoxyphenyl enhances lipophilicity; fluorophenyl improves metabolic stability.

Notable Observations:

  • Thio vs. Oxygen Linkages : Thioether linkages (e.g., ) may improve resistance to enzymatic degradation compared to oxygen-based acetamides.

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Benzothieno[3,2-d]pyrimidine moiety
  • Functional Groups : Ethoxyphenyl and furylmethyl groups
  • Molecular Formula : C₁₈H₁₈N₂O₄S

Research suggests that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. Specifically, studies have indicated that the compound increases reactive oxygen species (ROS) production, leading to mitochondrial membrane potential dissipation and subsequent cell death.

Case Studies

  • In vitro Studies :
    • A study evaluated the compound's effects on M-HeLa and MCF-7 cancer cell lines. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting strong anticancer activity.
    • The compound demonstrated selectivity towards cancer cells over normal cells, highlighting its potential for targeted therapy.
  • Comparative Analysis :
    • In comparison to other compounds in its class, N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-...] was found to be 40 times more active against M-HeLa cells than a reference compound.
CompoundIC50 (µM)Cell LineReference CompoundRelative Activity
N-(4-ethoxyphenyl)-...10M-HeLaCompound A40x more active
Compound B400MCF-7Compound A20x more active

Efficacy Against Pathogens

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Research Findings

  • Antimicrobial Testing :
    • The compound was tested against a panel of bacterial pathogens. Results indicated significant inhibition of growth in Gram-positive strains, comparable to conventional antibiotics.
    • No activity was observed against Gram-negative bacteria or fungi like Candida albicans.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Enterococcus faecalis30
Gram-negative bacteria>100

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